molecular formula C12H21NO3 B2596231 Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate CAS No. 2287298-18-2

Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate

Cat. No.: B2596231
CAS No.: 2287298-18-2
M. Wt: 227.304
InChI Key: PCLQDIWDZPCSBE-UHFFFAOYSA-N
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Description

Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.304 g/mol. This compound features a cyclobutane ring fused with a piperidine ring, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate involves multiple steps. One common method includes the reaction of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide, which yields an ester-substituted bicyclo[1.1.0]butane . This intermediate can then be further functionalized to introduce the piperidine ring and hydroxyl group under controlled conditions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted cyclobutane and piperidine derivatives.

Scientific Research Applications

Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-bromocyclobutane-1-carboxylate: A precursor in its synthesis.

    Piperidine derivatives: Compounds with similar biological activities and chemical properties.

    Cyclobutane derivatives: Compounds with similar structural features and reactivity.

The uniqueness of this compound lies in its combination of a cyclobutane ring with a piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-2-16-10(14)11(5-3-6-11)12(15)7-4-8-13-9-12/h13,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLQDIWDZPCSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C2(CCCNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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